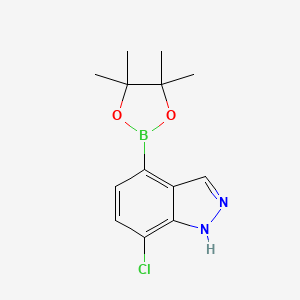

7-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Description

Properties

IUPAC Name |

7-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)11-8(9)7-16-17-11/h5-7H,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTJVPSEKQOSEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NNC3=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701160515 | |

| Record name | 7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701160515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186334-62-2 | |

| Record name | 7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186334-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701160515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the reaction of 7-chloroindazole with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like bis(diphenylphosphino)ferrocene (dppf) to facilitate the formation of the boronic ester .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides to form carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Substitution: The chlorine atom on the indazole ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically requires a palladium catalyst, a base (e.g., potassium carbonate), and an organic solvent (e.g., toluene or ethanol).

Oxidation: Can be achieved using hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Suzuki-Miyaura Coupling: Produces biaryl compounds.

Oxidation: Yields boronic acids.

Substitution: Results in substituted indazole derivatives.

Scientific Research Applications

Medicinal Chemistry

7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has been explored for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance biological activity against various targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of indazole compounds exhibit promising anticancer properties. A study demonstrated that modifications to the indazole core could yield compounds with enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. The boron-containing moiety facilitates reactions such as Suzuki coupling, which is essential for forming carbon-carbon bonds.

Data Table: Synthetic Applications

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, base | 85 | PubChem |

| Cross-Coupling | Aryl halides | 90 | PubChem |

Material Science

The compound's unique properties allow it to be utilized in the development of advanced materials. Its boron content can enhance the thermal stability and mechanical properties of polymers.

Case Study: Polymer Composites

A study evaluated the incorporation of this indazole derivative into polymer matrices. Results showed improved thermal resistance and mechanical strength compared to control samples .

Mechanism of Action

The precise mechanism of action of 7-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is not fully understood. it is believed to function as a Lewis acid, capable of forming bonds with Lewis bases such as amines or alcohols . This property allows it to participate in various catalytic and synthetic processes.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The target compound is part of a broader class of indazole boronic esters, which differ in substituent type, position, and protecting groups. Key analogs include:

| Compound Name | Substituent(s) | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Similarity Score* |

|---|---|---|---|---|---|

| 7-Fluoro-4-(pinacol boronate)-1H-indazole | 7-F | 1186334-64-4 | C₁₃H₁₆BFN₂O₂ | 262.09 | 0.95 |

| 3-Methyl-5-(pinacol boronate)-1H-indazole | 3-CH₃, 5-Bpin | 1227911-51-4 | C₁₄H₁₉BN₂O₂ | 258.12 | 0.91 |

| 1-Methyl-4-Cl-7-Bpin-indazole (19C) | 1-CH₃, 4-Cl, 7-Bpin | - | C₁₄H₁₈BClN₃O₂ | 308.57 | 0.89 |

| 7-Methyl-4-(pinacol boronate)-1H-indazole | 7-CH₃ | 1186334-60-0 | C₁₄H₁₈BN₂O₂ | 257.12 | 0.93 |

| Quinoline analog (CAS 871125-83-6) | Quinoline core, 7-Cl, 4-Bpin | 871125-83-6 | C₁₈H₁₈BClNO₂ | 328.61 | 0.78 |

*Similarity scores (0–1) based on structural and functional group alignment .

Key Observations :

- Electron-Withdrawing vs.

- Core Heterocycle: Quinoline analogs (e.g., CAS 871125-83-6) exhibit distinct electronic properties due to the nitrogen-rich aromatic system, reducing their utility in indazole-specific biological targets .

- Protecting Groups : Analogs like 1-(tetrahydro-2H-pyran-2-yl)-6-Bpin-indazole (CAS 956388-05-9) incorporate protecting groups to stabilize reactive sites during synthesis .

Trends :

Physicochemical Properties

Notes:

Reactivity in Cross-Coupling Reactions

The boronate group enables efficient Suzuki-Miyaura couplings. Comparative studies show:

- Reaction Rate : 7-Cl-indazole derivatives react faster with electron-deficient aryl halides than 7-CH₃ analogs due to enhanced electrophilicity .

- Byproduct Formation : 7-Fluoro analogs generate fewer side products in basic conditions compared to 7-Cl, likely due to reduced electron-withdrawing effects .

Biological Activity

7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article details its synthesis, biological activity, and relevant research findings.

- IUPAC Name : 7-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

- CAS Number : 1449580-99-7

- Molecular Formula : C14H17BClNO2

- Molecular Weight : 277.56 g/mol

- Purity : ≥95%

Synthesis

The synthesis of 7-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the coupling of chlorinated indazole derivatives with boron-containing moieties. The synthetic routes often utilize palladium-catalyzed cross-coupling reactions which are efficient for constructing complex organic molecules.

Anticancer Potential

Research indicates that compounds structurally similar to 7-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole exhibit significant anticancer activity. For instance:

- In vitro studies have shown that related indazole derivatives inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7-Chloro-Indazole | HeLa | 10 | Apoptosis induction |

| 7-Chloro-Indazole | MCF-7 | 8 | Cell cycle arrest |

Kinase Inhibition

The compound has been evaluated for its ability to inhibit specific kinases implicated in cancer signaling pathways. For example:

- CDK6 and CDK4 Inhibition : Similar compounds have demonstrated binding affinity towards CDK6 and CDK4, which are critical for cell cycle regulation. Inhibition of these kinases can lead to reduced tumor growth in various cancers.

Selectivity and Toxicity

Studies have highlighted the selectivity of such compounds towards cancer cells over normal cells. This selectivity is crucial for minimizing side effects during therapy. For instance:

- Selectivity Ratios : Compounds like this indazole derivative show a higher cytotoxic effect on tumorigenic cells compared to non-tumorigenic cells.

Case Studies

Several case studies have documented the biological effects of indazole derivatives:

-

Study on Liver Cancer :

- A derivative similar to the compound was tested against liver cancer cell lines and showed a significant reduction in cell viability at concentrations as low as 5 µM.

-

Kinase Inhibition Study :

- A study focused on the inhibition of mutant forms of receptor tyrosine kinases showed that structurally related compounds effectively inhibited signaling pathways leading to tumor growth.

Q & A

Q. What are the standard synthetic routes for preparing 7-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the reactivity of the boronic ester moiety. For analogous indazole derivatives, refluxing intermediates in polar aprotic solvents (e.g., DMSO or ethanol) under inert atmospheres is common. For example, a related indazole synthesis involved refluxing hydrazide derivatives in DMSO for 18 hours, followed by crystallization in water-ethanol mixtures . Purification often employs column chromatography or recrystallization, with yields averaging 65–85% depending on substituent compatibility .

Q. How is the purity and structural integrity of this compound validated in academic research?

Characterization relies on 1H/13C NMR to confirm boron-adjacent proton environments and aromatic regiochemistry. For example, chloro-fluoro indazole analogs show distinct singlet peaks for NH groups (~8.4 ppm) and carbonyl stretches in IR (1637 cm⁻¹) . Mass spectrometry (HRMS) and elemental analysis verify molecular weight and boron content. Purity is assessed via HPLC (≥96% purity reported in commercial batches) .

Q. What are the primary applications of this compound in medicinal chemistry?

The boronic ester group enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize biaryl or heteroaryl scaffolds for drug discovery. It serves as a key intermediate in developing kinase inhibitors or anticancer agents, as seen in structurally similar indazole derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the regioselectivity of substitution patterns?

Single-crystal X-ray diffraction (SC-XRD) is critical. Programs like SHELXL refine structural models, particularly for boron-containing compounds, by analyzing bond lengths (e.g., B–O ~1.36 Å) and torsion angles. OLEX2 integrates structure solution, refinement, and visualization, streamlining analysis of steric effects from tetramethyl dioxaborolane groups .

Q. What challenges arise in quantifying boron-containing intermediates via NMR, and how are they addressed?

Boron’s quadrupolar relaxation broadens NMR signals, complicating integration. 31P NMR after derivatization with phosphitylation reagents (e.g., 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane) improves sensitivity for hydroxyl-containing analogs . For arylboronates, 19F NMR (if fluorinated) or DOSY experiments can distinguish monomeric vs. aggregated species .

Q. How do reaction conditions impact the stability of the dioxaborolane moiety during cross-coupling?

The boronic ester is sensitive to hydrolysis. Reactions require anhydrous conditions (e.g., THF, toluene) and mild bases (K2CO3 or CsF). Catalytic systems with Pd(PPh3)4 or SPhos ligands enhance efficiency, as reported for analogous Suzuki couplings . Post-reaction, rapid workup (e.g., extraction under nitrogen) minimizes boron-oxygen bond cleavage.

Q. What strategies optimize the synthesis of indazole-boronate hybrids for high-throughput screening?

Parallel synthesis using automated liquid handlers and microwave-assisted reactions reduces reaction times. For example, microwaving at 100°C for 30 minutes in DMF with Pd catalysts achieves >90% conversion in some aryl couplings . Solid-phase extraction (SPE) cartridges streamline purification of boronate intermediates .

Methodological Considerations

Q. How are computational tools employed to predict the reactivity of this compound in novel reactions?

DFT calculations (e.g., Gaussian or ORCA) model transition states for cross-coupling, predicting activation barriers for substituent effects. MOF-based simulations assess steric hindrance from tetramethyl groups, guiding ligand design .

Q. What protocols ensure reproducibility in biological assays involving this compound?

Strict inert storage (−20°C under argon) prevents boronate degradation. For cytotoxicity assays, dissolve in DMSO (≤0.1% v/v final concentration) to avoid solvent interference. Positive controls (e.g., staurosporine) and LC-MS monitoring confirm compound stability during incubation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.